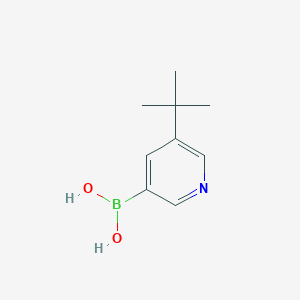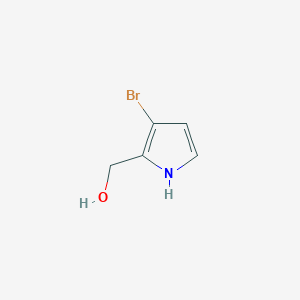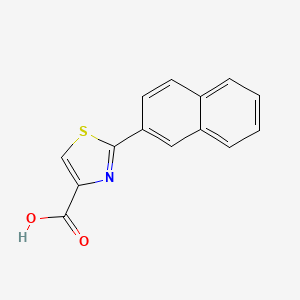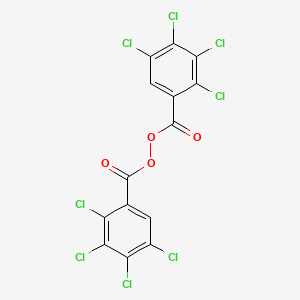
N-Acetyl-4-aminophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-aminophenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino group and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-4-aminophenylalanine can be synthesized through several methods. One common approach involves the acetylation of 4-aminophenylalanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Recombinant Escherichia coli strains are engineered to produce 4-aminophenylalanine from glucose. The 4-aminophenylalanine is then acetylated to form this compound. This method is advantageous due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-aminophenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylalanine derivatives .
Scientific Research Applications
N-Acetyl-4-aminophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of bioplastics and other biodegradable materials.
Mechanism of Action
The mechanism of action of N-Acetyl-4-aminophenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in the synthesis of peptides and proteins. The acetyl group enhances its stability and bioavailability, making it a valuable compound in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylalanine: The parent compound without the acetyl group.
N-Acetyl-phenylalanine: Similar structure but without the amino group on the benzene ring.
4-Aminocinnamic acid: Another derivative of phenylalanine with different functional groups.
Uniqueness
N-Acetyl-4-aminophenylalanine is unique due to the presence of both an acetyl group and an amino group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .
Properties
CAS No. |
68319-36-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-acetamido-3-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
FEQBTHHWQQXZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)

